molecular formula C16H25NO2 B14577941 Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate CAS No. 61308-44-9

Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate

Cat. No.: B14577941
CAS No.: 61308-44-9
M. Wt: 263.37 g/mol
InChI Key: DJVIUBJZIXZFRW-UHFFFAOYSA-M
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Description

Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a piperidine ring substituted with a phenylmethyl group and an acetate group

Properties

CAS No.

61308-44-9

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-benzyl-1,1-dimethylpiperidin-1-ium;acetate

InChI

InChI=1S/C14H22N.C2H4O2/c1-15(2)11-7-6-10-14(15)12-13-8-4-3-5-9-13;1-2(3)4/h3-5,8-9,14H,6-7,10-12H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

DJVIUBJZIXZFRW-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C[N+]1(CCCCC1CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate typically involves the reaction of piperidine with benzyl chloride to form 1,1-dimethyl-2-(phenylmethyl)piperidinium chloride. This intermediate is then reacted with sodium acetate to yield the acetate salt. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: No specific catalysts are required for this reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for the initial formation of the piperidinium chloride intermediate

    Purification steps: such as recrystallization or distillation to obtain the final product in high purity

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidinium salts

Scientific Research Applications

Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate involves its interaction with specific molecular targets. The compound can:

    Bind to receptors: on cell surfaces, influencing cellular signaling pathways

    Inhibit enzymes: involved in metabolic processes

    Disrupt microbial cell membranes: , leading to antimicrobial effects

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2-(2-methylphenyl)piperidinium
  • 1,1-Dimethyl-2-phenylpiperidinium iodide

Uniqueness

Piperidinium, 1,1-dimethyl-2-(phenylmethyl)-, acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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